Methyl 2-(2,6-difluorobenzyl)isonicotinate
Overview
Description
Methyl 2-(2,6-difluorobenzyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group attached to the isonicotinic acid moiety, along with a 2,6-difluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-difluorobenzyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The 2,6-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where 2,6-difluorobenzyl chloride reacts with the esterified isonicotinic acid derivative in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-difluorobenzyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,6-difluorobenzyl)isonicotinic acid.
Reduction: Formation of 2-(2,6-difluorobenzyl)isonicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,6-difluorobenzyl)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-difluorobenzyl)isonicotinate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the 2,6-difluorobenzyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: Lacks the 2,6-difluorobenzyl group, resulting in different chemical properties and applications.
Methyl nicotinate: Similar structure but with a different substitution pattern on the benzyl group.
2-(2,6-Difluorobenzyl)isonicotinic acid: The carboxylic acid analog of Methyl 2-(2,6-difluorobenzyl)isonicotinate.
Uniqueness
This compound is unique due to the presence of the 2,6-difluorobenzyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(2,6-difluorophenyl)methyl]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-14(18)9-5-6-17-10(7-9)8-11-12(15)3-2-4-13(11)16/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMDVCLYFSXGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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